Heptamethylphenyltrisiloxane
Overview
Description
Heptamethylphenyltrisiloxane is an organosilicon compound with the molecular formula C13H26O2Si3. It is known for its unique properties, including its ability to act as a surfactant and its exceptional wetting and spreading capabilities . This compound is widely used in various industrial applications due to its stability and effectiveness in enhancing the performance of other materials.
Preparation Methods
Heptamethylphenyltrisiloxane can be synthesized through several methods. One common method involves the co-hydrolysis of 1,1,1,3,3,3-hexamethyldisiloxane and 1,1,3,3-tetramethyldisiloxane under the catalysis of concentrated sulfuric acid. This reaction produces 1,1,1,3,3-pentamethyldisiloxane, which is then further hydrolyzed with dimethyldimethoxysilane to yield this compound . This method is advantageous due to its high target specificity and minimal by-product formation.
Chemical Reactions Analysis
Heptamethylphenyltrisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Grignard reagents, aryl lithium, and halosilanes . For instance, the compound can react with aromatic halides to form Grignard reagents, which can then undergo coupling reactions with halosilanes to produce various organosilicon compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Heptamethylphenyltrisiloxane has a wide range of scientific research applications. In chemistry, it is used as a reagent for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst . In biology and medicine, it is utilized in the synthesis of various compounds with potential therapeutic applications. In the industry, it is employed as a surfactant and wetting agent, enhancing the performance of coatings, adhesives, and other materials .
Mechanism of Action
The mechanism of action of heptamethylphenyltrisiloxane involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension of liquids, allowing them to spread more easily on surfaces. This property is particularly useful in applications where enhanced wetting and spreading are required . The compound’s molecular structure allows it to form stable interactions with other molecules, enhancing their performance and stability.
Comparison with Similar Compounds
Heptamethylphenyltrisiloxane can be compared with other similar compounds, such as 1,1,1,3,5,5,5-heptamethyltrisiloxane and 3-phenylheptamethyltrisiloxane While these compounds share similar structural features, this compound is unique in its ability to act as a superspreader, making it more effective in applications requiring enhanced wetting and spreading
Biological Activity
Heptamethylphenyltrisiloxane, a member of the trisiloxane family, has garnered attention for its diverse biological activities. This article examines its antibacterial, anti-inflammatory, and potential agricultural applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique siloxane backbone, which contributes to its stability and reactivity. The molecular formula can be represented as . Its structure allows for interactions with biological systems, making it a subject of interest in various studies.
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study extracted this compound from Allium atroviolaceum flowers, revealing its effectiveness against various bacterial strains. The compound demonstrated a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent in agricultural and pharmaceutical applications .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies have shown that this compound can inhibit proteinase activity and 5-lipoxygenase activity, leading to a substantial reduction in inflammation markers. For instance, a study reported a 75.42% inhibition at a concentration of 1000 µg/ml . This suggests that this compound could be beneficial in developing anti-inflammatory therapies.
3. Ecotoxicological Assessments
This compound's impact on pollinators has been assessed to evaluate its ecological safety. Laboratory studies involving honey bees indicated that the compound's median lethal dose (LD50) was significantly high, implying low acute toxicity at typical exposure levels . These findings are crucial for understanding the environmental impact of using trisiloxanes in agricultural practices.
Agricultural Applications
A series of case studies have demonstrated the effectiveness of this compound as a surfactant in agricultural formulations. It enhances the efficacy of pesticides by improving their spread and adhesion on plant surfaces. For example, field trials showed increased crop yields when this compound was used as an adjuvant in pesticide applications .
Study | Application | Outcome |
---|---|---|
Study 1 | Pesticide Adjuvant | Increased efficacy and crop yield |
Study 2 | Antimicrobial Agent | Significant reduction in bacterial growth |
Study 3 | Anti-inflammatory | High percentage inhibition of inflammatory markers |
Research Findings
Recent studies have highlighted the biochemical mechanisms underlying the biological activities of this compound. For instance:
Properties
IUPAC Name |
[dimethyl(phenyl)silyl]oxy-dimethyl-trimethylsilyloxysilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si3/c1-16(2,3)14-18(6,7)15-17(4,5)13-11-9-8-10-12-13/h8-12H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADKJHZREGCUJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939791 | |
Record name | 1,1,1,3,3,5,5-Heptamethyl-5-phenyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.60 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18407-16-4, 72451-53-7 | |
Record name | 1,1,1,3,3,5,5-Heptamethyl-5-phenyltrisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptamethylphenyltrisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072451537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,3,3,5,5-Heptamethyl-5-phenyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptamethylphenyltrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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